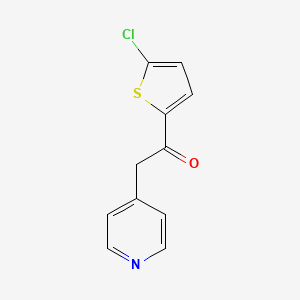
(E)-3-(2-pyridyl)prop-2-enenitrile
Descripción general
Descripción
(E)-3-(2-pyridyl)prop-2-enenitrile is an organic compound characterized by the presence of a pyridine ring attached to an acrylonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-pyridyl)prop-2-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol or without a solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-(2-Pyridyl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as dyes and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
- 3-(4-Pyridyl)acrylonitrile
- 3-(3-Pyridyl)acrylonitrile
- 3-(2-Phenyl)acrylonitrile
Comparison: (E)-3-(2-pyridyl)prop-2-enenitrile is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct electronic properties and reactivity patterns, making it suitable for specific applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H6N2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H |
Clave InChI |
ZIMQURWVGPGVMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=CC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-bromo-4-methoxyphenyl)ethyl]acetamide](/img/structure/B8499019.png)






![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)



